Methyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate is an organic compound belonging to the class of nitrophenyl derivatives. It is characterized by a nitrophenyl group attached to an acetyl amino benzoate moiety. This compound has been identified as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs). [] SERMs are a class of drugs that act on the estrogen receptor, exhibiting agonist activity in some tissues and antagonist activity in others.
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is an organic compound that belongs to the class of benzoates, specifically a substituted benzoate with a nitrophenyl acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is classified as:
The synthesis of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate typically involves several key steps:
The reaction conditions typically include:
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the nitro group, which enhances electrophilicity at adjacent positions on the aromatic ring.
The mechanism of action for methyl 4-[2-(2-nitrophenyl)acetamido]benzoate involves its interaction with biological targets, potentially inhibiting specific enzymes or receptors.
Studies have indicated that compounds with similar structures exhibit significant biological activity, including antibacterial and anticancer properties .
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and molecular interactions .
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate has potential applications in various fields:
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a structurally complex organic compound featuring multiple functional groups arranged in a specific spatial configuration. Its systematic IUPAC name describes the core components: a benzoate ester group substituted at the para-position with an acetamido linker connected to a 2-nitrophenyl moiety. The molecular formula is C₁₆H₁₄N₂O₅, with a molecular weight of 314.30 g/mol [1]. Key structural characteristics include:
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Systematic Name | Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate |
Molecular Formula | C₁₆H₁₄N₂O₅ |
Molecular Weight | 314.30 g/mol |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2N+[O-] |
The ortho-nitro group adjacent to the acetamido linkage creates potential for steric interactions and intramolecular hydrogen bonding, which may influence molecular conformation and reactivity [3]. The benzoate and nitroaryl fragments exhibit orthogonal geometry, confirmed by crystallographic analogs showing dihedral angles near 80-90° between aromatic planes [5].
The compound emerged from systematic investigations into N-arylbenzamide derivatives during the expansion of heterocyclic chemistry in the late 20th century. Its design principles align with the broader exploration of nitrogen-containing compounds, which constitute over 85% of biologically active substances and 60% of FDA-approved small-molecule drugs [9]. The strategic incorporation of both benzoate ester and ortho-nitroaryl functionalities reflects historical efforts to combine:
Such multifunctional compounds became synthetic targets following the recognition that molecular complexity enhances target specificity in medicinal chemistry. The ortho-nitro group specifically enables access to benzimidazole derivatives via reductive cyclization strategies [9].
This compound serves as a versatile intermediate with demonstrated value across chemical disciplines:
Organic Synthesis: The ortho-nitro group undergoes selective reduction to amines (–NH₂) or hydroxylamines (–NHOH), enabling cyclization to benzimidazole or quinoxaline derivatives [9]. The methyl ester permits hydrolysis to carboxylic acids for peptide coupling or metal-coordination chemistry.
Medicinal Chemistry: Structurally related N-(nitroaryl)benzamides exhibit bioactivities against fibrotic disorders. Patent WO2018144620A9 specifically claims analogs (e.g., 4-acetamido-N-(2-methyl-4-nitrophenyl)benzamide [CID 3359309]) as anti-fibrotic agents targeting kidney diseases and diabetic nephropathy [3] [10]. The acetamido linker mimics biological peptide bonds, facilitating target engagement.
Materials Science: Conjugated amide-benzoate systems show potential as liquid crystal precursors. The nitro group enhances electron-accepting capacity in push-pull systems for nonlinear optics, as demonstrated in structurally similar (S)-(+)-4-(2-methyl-1-butyloyloxy)phenyl 4-[1-(propenoyloxy)butiloxy] benzoate derivatives [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: